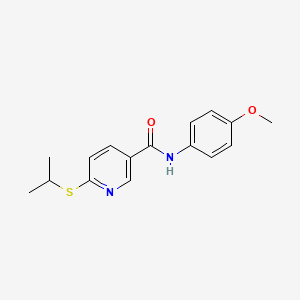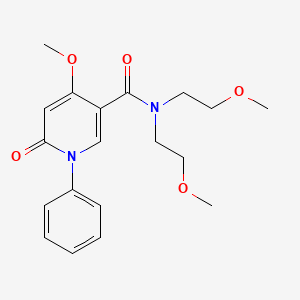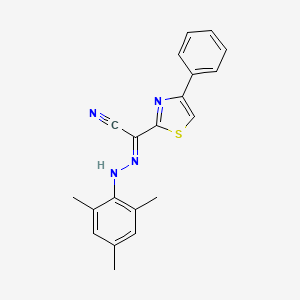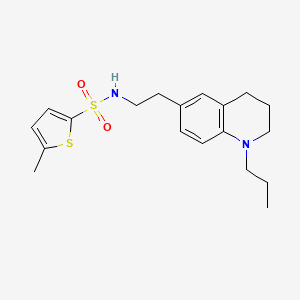
5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C19H26N2O2S2 and its molecular weight is 378.55. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Vasodilatory Activity
Research on aromatic sulfonamides, which are structurally related to 5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide, has shown potential in vasodilatory activity. For instance, N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives demonstrated significant vasodilatory action, evaluated through increases in arterial blood flow in dogs. These compounds were synthesized from 5-isoquinolinesulfonic acid and showed comparable potency to diltiazem, a cardiovascular drug. The structure-activity relationship indicated that certain alkylations of the nonaromatic nitrogens in the compound could enhance the vasodilatory effects, though bulky or long alkyl groups reduced potency (Morikawa, Sone, & Asano, 1989).
Role in Cancer, Hepatitis C, and CNS Disorders
The tetrahydroisoquinoline scaffold, a component of this chemical compound, is significant in the development of treatments for various diseases. It has been a key structural element in agents for cancer, hepatitis C, central nervous system (CNS) disorders, and psychosis. This highlights the compound's potential application in developing therapeutic agents for these conditions (Bunce, Cain, & Cooper, 2012).
Inhibition of Phenylethanolamine N-Methyltransferase
Studies have indicated the efficacy of 1,2,3,4-tetrahydroisoquinoline-7-sulfonanilides, related to 5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide, in inhibiting phenylethanolamine N-methyltransferase (PNMT). This enzyme is involved in epinephrine biosynthesis, suggesting the compound's potential role in influencing neurotransmitter pathways (Blank, Krog, Weiner, & Pendleton, 1980).
Ocular Hypotensive Activity
Related sulfonamide compounds have been studied for their ocular hypotensive activity, particularly in the context of glaucoma treatment. Variations in the 5-substituents of these compounds were optimized to enhance inhibitory potency against carbonic anhydrase, an enzyme relevant in ocular pressure regulation. This suggests potential research applications of the compound in eye health and disease (Prugh et al., 1991).
Role in Enzyme Inhibition and Cellular Function
Isoquinoline sulfonamides, closely related to this compound, have been shown to inhibit protein kinase enzymes, affecting cellular functions such as cytotoxic T lymphocyte-mediated lysis and cellular proliferation. This underlines the compound's potential utility in immunological research and therapy (Juszczak & Russell, 1989).
properties
IUPAC Name |
5-methyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S2/c1-3-12-21-13-4-5-17-14-16(7-8-18(17)21)10-11-20-25(22,23)19-9-6-15(2)24-19/h6-9,14,20H,3-5,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYSBKXPLSEMPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

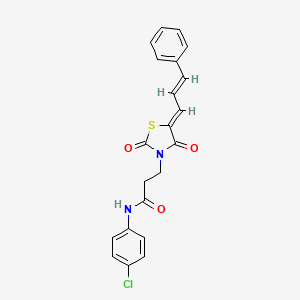

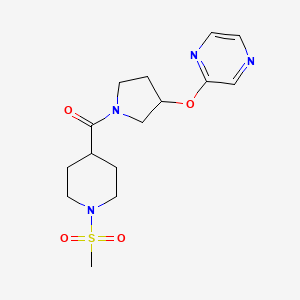
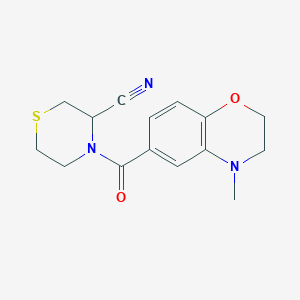
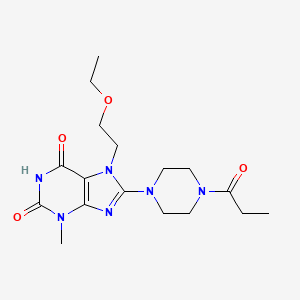
![N-[1-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-1-oxopropan-2-yl]adamantane-1-carboxamide](/img/structure/B2561663.png)
![9-(3,5-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
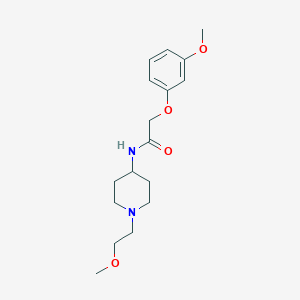
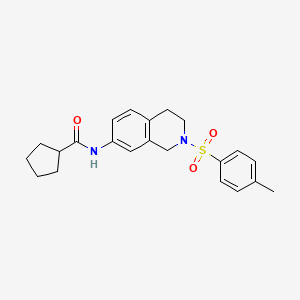
![2-(2-amino-2-oxoethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2561672.png)
![5-{3-[(4-Ethylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2561674.png)
